5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine
Overview
Description
The compound would be described in terms of its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions under which the compound reacts, as well as the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
-
Photoactive Materials
- Field : Chemical Crystallography
- Application : The compound is used in the synthesis of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Method : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
-
Antibody Drug Conjugates
- Field : Biomedical Research
- Application : The compound is used in the development of antibody drug conjugates (ADCs) . These ADCs are designed to target specific cells, such as cancer cells .
- Method : The invention relates to B7 homology 3 protein (B7-H3) antibodies and antibody drug conjugates (ADCs), including compositions and methods of using said antibodies and ADCs .
- Results : The results of this research are not specified in the source .
- Photochromic Solid-State Materials
- Field : Material Science
- Application : The compound is used in the synthesis of photochromic solid-state materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Method : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
- Photochromic Solid-State Materials
- Field : Material Science
- Application : The compound is used in the synthesis of photochromic solid-state materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control .
- Method : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed. This could involve looking at data from animal studies or cell culture studies.
Future Directions
This could involve proposing further studies to learn more about the compound. For example, if the compound is a drug candidate, future studies might involve clinical trials.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
properties
IUPAC Name |
5-bromo-6-(4-fluorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOSAKBCSEPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.